molecular formula C12H8Br3NO B3291859 4,5-Dibromo-2-(4-bromophenoxy)aniline CAS No. 873980-49-5

4,5-Dibromo-2-(4-bromophenoxy)aniline

Cat. No.: B3291859
CAS No.: 873980-49-5
M. Wt: 421.91 g/mol
InChI Key: COAHFCGXDIEFMV-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(4-bromophenoxy)aniline is a halogenated aniline derivative featuring three bromine atoms: two on the benzene ring (positions 4 and 5) and one on the phenoxy group attached at position 2. This compound’s structure combines the reactivity of aniline (a primary aromatic amine) with the steric and electronic effects of bromine substituents and a phenoxy moiety. Such brominated anilines are often intermediates in synthesizing agrochemicals, pharmaceuticals, or polymers due to their ability to participate in coupling, substitution, or polymerization reactions .

Properties

IUPAC Name

4,5-dibromo-2-(4-bromophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br3NO/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAHFCGXDIEFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(4-bromophenoxy)aniline typically involves the bromination of 2-(4-bromophenoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(4-bromophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4,5-Dibromo-2-(4-bromophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(4-bromophenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Key Observations:

  • Halogen Content: The target compound’s three bromine atoms enhance its molecular weight (457.9 g/mol) compared to 4-Bromo-1,2-diaminobenzene (217.0 g/mol) and 2,6-Dibromo-4-nitroaniline (326.9 g/mol), influencing solubility and thermal stability .
  • Functional Groups: The phenoxy group in the target compound introduces ether linkage flexibility, contrasting with the rigid nitro group in 2,6-Dibromo-4-nitroaniline or the chelating diamine in 4-Bromo-1,2-diaminobenzene .

Stability and Handling

  • Brominated anilines generally exhibit low volatility and moderate stability under inert conditions. However, the target compound’s phenoxy group may increase susceptibility to oxidative degradation compared to 2,4,6-Tribromoaniline .

Biological Activity

4,5-Dibromo-2-(4-bromophenoxy)aniline (CAS No. 873980-49-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from various research studies and databases.

Chemical Structure and Properties

This compound features a dibrominated aniline structure with a phenoxy group, which may influence its biological properties. The molecular formula is C12H8Br2N2O, and the compound exhibits unique chemical reactivity due to the presence of bromine atoms, which can enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H8Br2N2O
Molecular Weight327.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related dibromo-anilines demonstrate effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study of monomeric alkaloids, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying levels of efficacy.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Anticancer Activity

The anticancer potential of halogenated anilines has been widely studied. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation.

The proposed mechanism involves the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. This action is often mediated through the inhibition of specific kinases or by inducing oxidative stress.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and analgesic effects. The presence of bromine atoms may enhance these activities by modulating receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bromine substituents or the phenoxy group could lead to enhanced potency or selectivity against specific targets.

Table 3: SAR Insights

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacteria
Substitution at para position with larger groupsEnhanced anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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